molecular formula C2H5ClO2S B1625457 2-Chloroethanesulfinic acid CAS No. 21780-04-1

2-Chloroethanesulfinic acid

Cat. No.: B1625457
CAS No.: 21780-04-1
M. Wt: 128.58 g/mol
InChI Key: RRSCOUPNURHZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethanesulfinic acid is an organosulfur compound with the molecular formula C₂H₅ClO₂S It is characterized by the presence of a sulfinic acid group (-SO₂H) attached to a chloroethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethanesulfinic acid can be synthesized through several methods. One common approach involves the reaction of ethylene with sulfur dioxide and chlorine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. Another method involves the oxidation of 2-chloroethanethiol using oxidizing agents such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethanesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Scientific Research Applications

2-Chloroethanesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-chloroethanesulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the chloro group can undergo nucleophilic substitution, leading to the formation of bioactive derivatives. These interactions can modulate enzyme activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanesulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.

    2-Chloroethanethiol: Contains a thiol group instead of a sulfinic acid group.

    Ethanesulfinic acid: Lacks the chloro substituent.

Uniqueness

2-Chloroethanesulfinic acid is unique due to the presence of both a chloro group and a sulfinic acid group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-chloroethanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO2S/c3-1-2-6(4)5/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCOUPNURHZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176182
Record name 2-chloroethanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21780-04-1
Record name Holosulf [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021780041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloroethanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOLOSULF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25U9GQK91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethanesulfinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloroethanesulfinic acid
Reactant of Route 3
2-Chloroethanesulfinic acid
Reactant of Route 4
2-Chloroethanesulfinic acid
Reactant of Route 5
2-Chloroethanesulfinic acid
Reactant of Route 6
Reactant of Route 6
2-Chloroethanesulfinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.